molecular formula C17H12ClNO3 B5796305 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B5796305
M. Wt: 313.7 g/mol
InChI Key: HWMZMYKAQXNSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as CMOB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 370.82 g/mol.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been found to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its high potency and selectivity. It has been found to exhibit potent anti-inflammatory and anti-tumor activities at low concentrations. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. This compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of more potent and selective analogs of this compound for use in medicinal chemistry research. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for the treatment of various diseases.

Synthesis Methods

The synthesis method of 3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 6-acetyl-2H-chromen-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with thionyl chloride to yield the final compound, this compound.

Scientific Research Applications

3-chloro-4-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

3-chloro-4-methyl-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-10-2-3-12(9-14(10)18)17(21)19-13-5-6-15-11(8-13)4-7-16(20)22-15/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMZMYKAQXNSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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